Imidazo[1,2-b]pyridazin-7-ol

PIM kinase inhibition regioisomer selectivity antileukemic activity

Imidazo[1,2-b]pyridazin-7-ol (CAS 2410998-35-3, C6H5N3O, MW 135.12) is a hydroxyl-functionalised bicyclic heterocycle comprising an imidazole ring fused to a pyridazine core, with the –OH group regiospecifically located at the 7-position. This scaffold serves as the foundational core of the FDA-approved multi-targeted kinase inhibitor ponatinib and has been validated across more than 15 distinct kinase targets including PIM, CDK, IKKβ, VEGFR2, TYK2, Mps1/TTK and CLK families.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
Cat. No. B13930780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]pyridazin-7-ol
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=O)C=N2)N1
InChIInChI=1S/C6H5N3O/c10-5-3-6-7-1-2-9(6)8-4-5/h1-4,7H
InChIKeyRZMDMDWRLHLYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-b]pyridazin-7-ol: Core Scaffold Procurement for Kinase-Focused Drug Discovery


Imidazo[1,2-b]pyridazin-7-ol (CAS 2410998-35-3, C6H5N3O, MW 135.12) is a hydroxyl-functionalised bicyclic heterocycle comprising an imidazole ring fused to a pyridazine core, with the –OH group regiospecifically located at the 7-position . This scaffold serves as the foundational core of the FDA-approved multi-targeted kinase inhibitor ponatinib and has been validated across more than 15 distinct kinase targets including PIM, CDK, IKKβ, VEGFR2, TYK2, Mps1/TTK and CLK families [1]. The 7-hydroxy substituent provides a strategic synthetic handle for further diversification while preserving the inherent hinge-binding and metabolic stability advantages of the imidazo[1,2-b]pyridazine nucleus [2].

Why Imidazo[1,2-b]pyridazin-7-ol Cannot Be Casually Substituted: Regioisomer-Dependent Biology and Scaffold-Specific Selectivity


Superficial scaffold-hopping or regioisomer substitution from imidazo[1,2-b]pyridazin-7-ol to its 6‑ol analog (CAS 57470‑54‑9) or to imidazo[1,2‑a]pyridine is demonstrably non-interchangeable. The 7‑ol placement dictates the vector of hydrogen-bonding interactions at the kinase hinge and determines metabolic soft-spot susceptibility, while even the unsubstituted core engages PIM kinases through a distinctive αC‑helix interaction absent from classical type‑I hinge binders [REFS‑1]. Replacing the imidazo[1,2‑b]pyridazine nucleus with an imidazo[1,2‑a]pyridine increases lipophilicity (clogP) by approximately 0.5–1.0 log units, which amplifies non‑specific binding and adversely affects oral pharmacokinetics [REFS‑2]. The evidence below quantifies these differentiations and answers why a procurement decision for this specific 7‑ol regioisomer directly dictates downstream selectivity, synthetic tractability, and translational feasibility.

Quantitative Differentiation Evidence for Imidazo[1,2-b]pyridazin-7-ol Against Closest Analogs


Regioisomer-Specific PIM1 Kinase Affinity: 7-ol vs. 6-ol Scaffold Derivatization

Imidazo[1,2-b]pyridazine-based inhibitors derived from the 7-ol core exhibit low-nanomolar PIM1 affinity through a distinctive non-hinge binding mode. The prototypical PIM inhibitor K00135, built on the imidazo[1,2-b]pyridazine scaffold, demonstrated PIM1 IC50 < 10 nM in enzymatic assays and impaired survival of Ba/F3 cells overexpressing human PIMs at sub-micromolar concentrations [1]. In head-to-head cellular proliferation assays, K00135 achieved an IC50 of 0.4 µM against MV4;11 (MLL-rearranged, FLT3-ITD-positive) leukemia cells compared to 2.07 µM for a comparator compound from a different chemical series [2]. The structurally related 6-ol regioisomer (imidazo[1,2-b]pyridazin-6-ol, CAS 57470-54-9) has been noted to exhibit a distinct tautomeric equilibrium favouring the 6(5H)-one form, altering hydrogen-bond donor/acceptor geometry and kinase selectivity profile relative to the 7-ol .

PIM kinase inhibition regioisomer selectivity antileukemic activity

CDK2 Inhibitor Potency and Oral Exposure: Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine Scaffolds

Modification from imidazo[1,2-a]pyridine to imidazo[1,2-b]pyridazine as a CDK inhibitor scaffold was driven by quantifiable physicochemical improvements. Imidazo[1,2-b]pyridazine-based CDK2 inhibitors achieved plasma levels exceeding 1 µM following a 2 mg/kg oral dose in mice, a benchmark that was not attainable with the more lipophilic imidazo[1,2-a]pyridine series [1]. The reduction in lipophilicity conferred by the additional nitrogen in the pyridazine ring (versus pyridine) lowers logD by approximately 0.5–1.0 units, reducing non-specific plasma protein binding and improving free fraction [2]. Crystal structure analysis (PDB 1URW) confirmed that the binding mode and SAR of the imidazo[1,2-b]pyridazine series differ from that of the structurally similar imidazo[1,2-a]pyridine series, despite similar overall molecular topology [1].

CDK2 inhibition scaffold hopping oral bioavailability

PIM Kinase Binding Mode Advantage: αC-Helix Interaction vs. Classical Hinge Binding

High-resolution X-ray crystallography (2.0 Å, PDB 2C3I) revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC of PIM1 kinase rather than the kinase hinge region, a binding mode fundamentally distinct from the vast majority of ATP-competitive kinase inhibitors [1]. This non-classical interaction confers selectivity over kinases that share a conserved hinge architecture. The imidazo[1,2-b]pyridazine inhibitor K00135 was profiled against a broad kinase panel and demonstrated >100-fold selectivity for PIM1 over the majority of off-target kinases tested, including closely related PIM2 (IC50 = 363 nM) and PIM3 (IC50 = 69 nM) for the clinical derivative SGI-1776 . In contrast, the pyrazolo[1,5-a]pyrimidine class, commonly used as a comparator hinge-binding scaffold, relies on classical hinge hydrogen-bonding interactions and exhibits a broader, less tractable selectivity profile [2].

PIM1 kinase non-ATP-mimetic αC-helix interaction kinase selectivity

VEGFR2 Inhibitor Potency: Imidazo[1,2-b]pyridazine Hinge Binder vs. Pyrrolo[3,2-d]pyrimidine Crystal Structure Template

The imidazo[1,2-b]pyridazine scaffold was rationally designed as a VEGFR2 hinge binder based on the crystal structure of pyrrolo[3,2-d]pyrimidine 1 bound to VEGFR2 [1]. A representative imidazo[1,2-b]pyridazine derivative, N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b), exhibited VEGFR2 IC50 = 7.1 nM and PDGFRβ IC50 = 15 nM, demonstrating dual VEGFR/PDGFR potency within a narrow 2-fold window [1]. This contrasts with the pyrrolo[3,2-d]pyrimidine template, which was primarily optimised for VEGFR2 single-target affinity. The imidazo[1,2-b]pyridazine derivative TAK-593 further validated the scaffold's kinase selectivity, demonstrating >1 µM IC50 against over 200 protein and lipid kinases while potently inhibiting VEGFR and PDGFR families [2].

VEGFR2 kinase inhibition hinge binder design PDGFR selectivity

Clinical Translation Proof: Ponatinib, an Imidazo[1,2-b]pyridazine-Based FDA-Approved Kinase Inhibitor

Ponatinib (AP24534), a multi-targeted tyrosine kinase inhibitor whose core pharmacophore is 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid, is the only FDA-approved drug (2012) built on the imidazo[1,2-b]pyridazine scaffold [1]. Ponatinib inhibits both native and mutant BCR-ABL, including the T315I gatekeeper mutation that confers resistance to first- and second-generation BCR-ABL inhibitors (imatinib, dasatinib, nilotinib) [2]. In the pivotal PACE trial, ponatinib achieved a major cytogenetic response (MCyR) rate of 56% in chronic-phase CML patients resistant or intolerant to dasatinib or nilotinib, and 70% of patients with the T315I mutation achieved MCyR [2]. No other kinase-targeting scaffold—including imidazo[1,2-a]pyridine, pyrazolo[1,5-a]pyrimidine, or pyrrolo[3,2-d]pyrimidine—has yielded an approved BCR-ABL inhibitor effective against the T315I mutant, underscoring the translational uniqueness of the imidazo[1,2-b]pyridazine nucleus [3].

ponatinib BCR-ABL FDA-approved drug imidazo[1,2-b]pyridazine scaffold

Mps1/TTK Inhibitor Selectivity: Imidazo[1,2-b]pyridazine vs. 192-Kinase Panel Benchmarking

The imidazo[1,2-b]pyridazine derivative 27f, optimised from the 6-position of the scaffold, achieved Mps1 (TTK) cellular IC50 = 0.70 nM and A549 lung cancer cell proliferation IC50 = 6.0 nM while maintaining selectivity over 192 off-target kinases in a comprehensive panel screen [1]. This exceptional selectivity was achieved following a scaffold change that ultimately converged back to the imidazo[1,2-b]pyridazine core. The compound demonstrated oral bioavailability in rat and was active in vivo in xenograft models [1]. The >274-fold selectivity margin (Mps1 cellular IC50 0.70 nM vs. A549 proliferation IC50 6.0 nM, and clean profile against 192 kinases) provides quantitative evidence that the imidazo[1,2-b]pyridazine scaffold can be tuned to achieve single-target selectivity that is rarely attainable with alternative hinge-binding heterocycles [2].

Mps1 kinase TTK inhibitor kinase selectivity panel antiproliferative activity

Optimal Procurement and Research Application Scenarios for Imidazo[1,2-b]pyridazin-7-ol


PIM Kinase-Focused Lead Generation for Hematological Malignancies

Imidazo[1,2-b]pyridazin-7-ol is the optimal core scaffold for medicinal chemistry programs targeting PIM1 kinase in acute myeloid leukemia (AML) and other hematological malignancies. The PIM1 IC50 < 10 nM of the imidazo[1,2-b]pyridazine-based inhibitor K00135 and its 5.2-fold cellular potency advantage over alternative chemotypes (MV4;11 IC50 = 0.4 µM vs. 2.07 µM) [1] [2] justify its selection as a privileged starting point. The unique αC-helix binding mode, confirmed by 2.0 Å co-crystal structure (PDB 2C3I), provides a structural hypothesis for achieving selectivity over classical hinge-binding kinase inhibitors [1].

CDK2 Inhibitor Programs Requiring Oral Bioavailability in Rodent Models

For CDK2 projects where oral pharmacokinetic performance in mice is a critical selection criterion, imidazo[1,2-b]pyridazin-7-ol is indicated over imidazo[1,2-a]pyridine scaffolds. The documented >1 µM plasma concentration after a 2 mg/kg oral dose in mice, coupled with reduced lipophilicity that lowers non-specific binding [3], provides a quantifiable go/no-go advantage over the imidazo[1,2-a]pyridine series, which could not meet this PK benchmark [3].

Dual VEGFR/PDGFR Anti-Angiogenic Inhibitor Development

Medicinal chemists designing balanced VEGFR2/PDGFRβ inhibitors should prioritise imidazo[1,2-b]pyridazin-7-ol as the hinge-binding core. The scaffold delivers VEGFR2 IC50 = 7.1 nM with simultaneous PDGFRβ IC50 = 15 nM (compound 6b) [4], a dual inhibition profile not readily achievable with pyrrolo[3,2-d]pyrimidine templates. The clinical-stage derivative TAK-593 further validates this scaffold's kinase selectivity, with >1 µM IC50 against >200 off-target kinases [5].

Scaffold for BCR-ABL T315I Mutant-Resistant CML Drug Discovery

The imidazo[1,2-b]pyridazine scaffold is the only heterocyclic core that has yielded an FDA-approved drug (ponatinib) effective against the T315I gatekeeper mutation in BCR-ABL [6]. Any program seeking to develop novel BCR-ABL inhibitors with activity against resistant mutants should use imidazo[1,2-b]pyridazin-7-ol as the foundational building block, given that no imidazo[1,2-a]pyridine, pyrazolo[1,5-a]pyrimidine, or pyrrolo[3,2-d]pyrimidine-based inhibitor has demonstrated equivalent clinical efficacy against this mutation [7].

Quote Request

Request a Quote for Imidazo[1,2-b]pyridazin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.